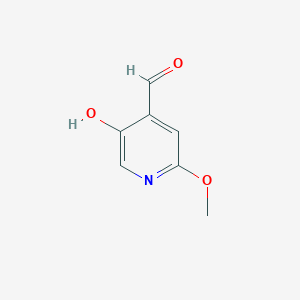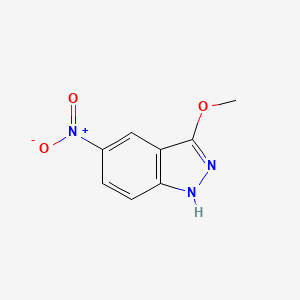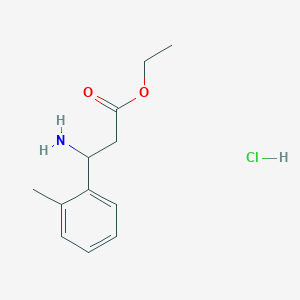
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol
Overview
Description
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol , also known by its chemical formula C<sub>10</sub>H<sub>10</sub>BrF<sub>3</sub>O<sub>2</sub>S , is a synthetic compound. It falls within the category of organic molecules and exhibits intriguing properties due to its unique structural features.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, sulfonylation, and trifluoromethylation. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the reaction conditions, reagents, and catalysts play a crucial role in achieving successful synthesis.
Molecular Structure Analysis
The molecular structure of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol consists of a benzene ring substituted with an ethanesulfonyl group, a trifluoromethyl group, and a hydroxyl group. The bromine atom is attached to the benzene ring. The arrangement of these functional groups influences the compound’s reactivity and biological activity.
Chemical Reactions Analysis
- Bromination : The bromine atom can undergo substitution reactions, leading to the formation of various derivatives.
- Sulfonylation : The ethanesulfonyl group participates in electrophilic aromatic substitution reactions, allowing for further functionalization.
- Trifluoromethylation : The trifluoromethyl group enhances lipophilicity and influences interactions with biological targets.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 12 degrees Celsius.
- Solubility : Moderately soluble in organic solvents.
- Stability : Stable under ambient conditions but sensitive to light and moisture.
Safety And Hazards
- Toxicity : Limited data available; exercise caution during handling.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Equipment : Wear appropriate gloves, goggles, and lab attire.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
- Biological Activity : Investigate potential pharmacological applications (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
- Derivatives : Explore novel derivatives with improved properties.
- Structural Modifications : Fine-tune the compound’s structure for enhanced selectivity and efficacy.
properties
IUPAC Name |
[4-ethylsulfonyl-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWPAQJBHAWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)


![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)



